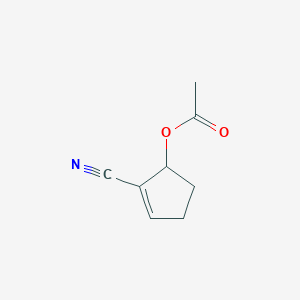
1-Cyclopentene-1-carbonitrile, 5-(acetyloxy)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Cyclopentene-1-carbonitrile, 5-(acetyloxy)- is an organic compound with a unique structure that combines a cyclopentene ring with a nitrile group and an acetyloxy substituent
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-Cyclopentene-1-carbonitrile, 5-(acetyloxy)- typically involves the reaction of cyclopentene with a nitrile source under specific conditions. One common method is the hydrocyanation of cyclopentene followed by acetylation. The reaction conditions often include the use of catalysts such as palladium or nickel to facilitate the addition of the nitrile group to the cyclopentene ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale hydrocyanation processes, where cyclopentene is reacted with hydrogen cyanide in the presence of a catalyst. The resulting nitrile compound is then acetylated using acetic anhydride or acetyl chloride under controlled conditions to yield 1-Cyclopentene-1-carbonitrile, 5-(acetyloxy)-.
Análisis De Reacciones Químicas
Types of Reactions
1-Cyclopentene-1-carbonitrile, 5-(acetyloxy)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxygen-containing derivatives.
Reduction: Reduction reactions can convert the nitrile group to an amine or other reduced forms.
Substitution: The acetyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.
Substitution: Nucleophiles like hydroxide ions (OH⁻) or amines can be used to replace the acetyloxy group.
Major Products Formed
Oxidation: Oxidized derivatives such as carboxylic acids or ketones.
Reduction: Amines or other reduced forms of the nitrile group.
Substitution: Compounds with different functional groups replacing the acetyloxy group.
Aplicaciones Científicas De Investigación
1-Cyclopentene-1-carbonitrile, 5-(acetyloxy)- has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Medicine: Investigated for its potential pharmacological properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-Cyclopentene-1-carbonitrile, 5-(acetyloxy)- involves its interaction with molecular targets through its nitrile and acetyloxy groups. The nitrile group can participate in nucleophilic addition reactions, while the acetyloxy group can undergo hydrolysis or substitution. These interactions can affect various biochemical pathways and molecular targets, leading to its observed effects.
Comparación Con Compuestos Similares
Similar Compounds
1-Cyclopentene-1-carbonitrile: Lacks the acetyloxy group, making it less reactive in certain substitution reactions.
5-Acetyloxy-1-cyclopentene:
Cyclopentene-1-carbonitrile: Similar structure but without the acetyloxy group, leading to different chemical properties.
Uniqueness
1-Cyclopentene-1-carbonitrile, 5-(acetyloxy)- is unique due to the presence of both the nitrile and acetyloxy groups, which confer distinct reactivity and potential applications in various fields. The combination of these functional groups allows for a wide range of chemical transformations and interactions with molecular targets.
Propiedades
Número CAS |
130251-98-8 |
|---|---|
Fórmula molecular |
C8H9NO2 |
Peso molecular |
151.16 g/mol |
Nombre IUPAC |
(2-cyanocyclopent-2-en-1-yl) acetate |
InChI |
InChI=1S/C8H9NO2/c1-6(10)11-8-4-2-3-7(8)5-9/h3,8H,2,4H2,1H3 |
Clave InChI |
AOGMNSXUNYMONJ-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)OC1CCC=C1C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


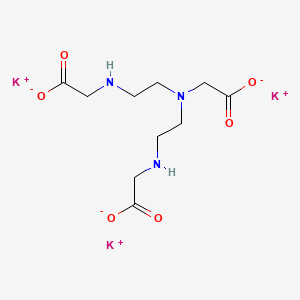
![Acetic acid, fluoro[(4-methylphenyl)thio]-, ethyl ester](/img/structure/B14270869.png)
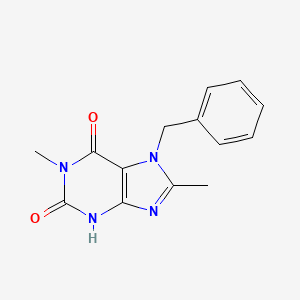
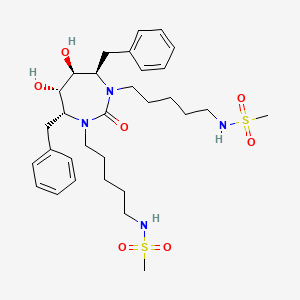


![N~1~-Ethyl-N~2~,N~2~-dimethyl-N~1~-[2-(pyridin-4-yl)quinolin-4-yl]ethane-1,2-diamine](/img/structure/B14270901.png)
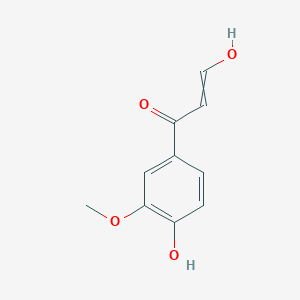

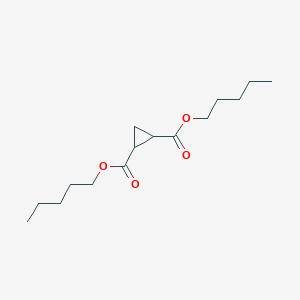
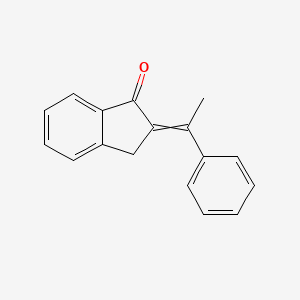

![5-(2-Methylpropylidene)bicyclo[2.2.1]hept-2-ene](/img/structure/B14270928.png)

